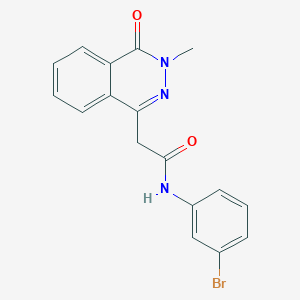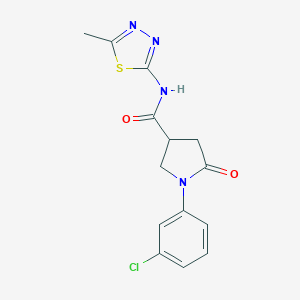
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(1,3-thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(1,3-thiazol-2-yl)acetamide, also known as DBTA, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods and has been studied extensively for its potential applications in the field of medicine, agriculture, and environmental sciences. In
Mécanisme D'action
The mechanism of action of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(1,3-thiazol-2-yl)acetamide is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins in the targeted organisms. In bacteria, 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(1,3-thiazol-2-yl)acetamide has been shown to inhibit DNA gyrase and topoisomerase IV, which are essential for DNA replication and cell division. In cancer cells, 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(1,3-thiazol-2-yl)acetamide has been shown to induce cell cycle arrest and apoptosis, which is believed to be mediated by the inhibition of the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects:
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(1,3-thiazol-2-yl)acetamide has been shown to have a range of biochemical and physiological effects, depending on the target organism and the concentration of the compound used. In bacteria, 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(1,3-thiazol-2-yl)acetamide has been shown to disrupt cell division and DNA replication, leading to cell death. In cancer cells, 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(1,3-thiazol-2-yl)acetamide has been shown to induce cell cycle arrest and apoptosis, leading to tumor regression. In plants, 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(1,3-thiazol-2-yl)acetamide has been shown to inhibit photosynthesis and respiration, leading to growth inhibition. In mammals, 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(1,3-thiazol-2-yl)acetamide has been shown to have low toxicity and no significant adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(1,3-thiazol-2-yl)acetamide has several advantages for lab experiments, including its high purity, stability, and reproducibility. However, 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(1,3-thiazol-2-yl)acetamide also has some limitations, including its relatively high cost, limited solubility, and potential for toxicity at high concentrations. These limitations need to be taken into consideration when designing experiments using 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(1,3-thiazol-2-yl)acetamide.
Orientations Futures
There are several future directions of research for 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(1,3-thiazol-2-yl)acetamide, including:
1. Further studies on the mechanism of action of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(1,3-thiazol-2-yl)acetamide in different organisms and cell types.
2. Optimization of the synthesis method to reduce the cost and increase the yield of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(1,3-thiazol-2-yl)acetamide.
3. Development of new derivatives of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(1,3-thiazol-2-yl)acetamide with improved properties, such as increased solubility and selectivity.
4. Evaluation of the potential of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(1,3-thiazol-2-yl)acetamide as a therapeutic agent for various diseases, including cancer, bacterial infections, and fungal infections.
5. Investigation of the potential of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(1,3-thiazol-2-yl)acetamide as a water treatment agent for the removal of heavy metal ions.
Conclusion:
In conclusion, 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(1,3-thiazol-2-yl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine, agriculture, and environmental sciences. The synthesis method of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(1,3-thiazol-2-yl)acetamide has been optimized to produce high yields and purity. 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(1,3-thiazol-2-yl)acetamide has been shown to have antimicrobial, anticancer, herbicidal, and fungicidal properties, among others. The mechanism of action of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(1,3-thiazol-2-yl)acetamide is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins in the targeted organisms. 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(1,3-thiazol-2-yl)acetamide has several advantages for lab experiments, but also some limitations that need to be taken into consideration. There are several future directions of research for 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(1,3-thiazol-2-yl)acetamide, including further studies on its mechanism of action, optimization of the synthesis method, development of new derivatives, evaluation of its therapeutic potential, and investigation of its potential as a water treatment agent.
Méthodes De Synthèse
The synthesis of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(1,3-thiazol-2-yl)acetamide involves the reaction between 3,5-dibromo-1H-1,2,4-triazole and 2-aminothiazole in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is obtained after purification using column chromatography. This method has been optimized to produce 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(1,3-thiazol-2-yl)acetamide in high yields and purity.
Applications De Recherche Scientifique
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(1,3-thiazol-2-yl)acetamide has been studied for its potential applications in various fields of scientific research. In the field of medicine, 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(1,3-thiazol-2-yl)acetamide has been shown to have antimicrobial activity against a wide range of bacteria and fungi. It has also been studied for its potential as an anticancer agent, with promising results in vitro. In the field of agriculture, 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(1,3-thiazol-2-yl)acetamide has been shown to have herbicidal and fungicidal properties, making it a potential candidate for crop protection. In the environmental sciences, 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(1,3-thiazol-2-yl)acetamide has been studied for its potential as a water treatment agent, as it has been shown to be effective in removing heavy metal ions from contaminated water.
Propriétés
Nom du produit |
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(1,3-thiazol-2-yl)acetamide |
|---|---|
Formule moléculaire |
C7H5Br2N5OS |
Poids moléculaire |
367.02 g/mol |
Nom IUPAC |
2-(3,5-dibromo-1,2,4-triazol-1-yl)-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C7H5Br2N5OS/c8-5-12-6(9)14(13-5)3-4(15)11-7-10-1-2-16-7/h1-2H,3H2,(H,10,11,15) |
Clé InChI |
ZAPAVQZQFKYFEW-UHFFFAOYSA-N |
SMILES |
C1=CSC(=N1)NC(=O)CN2C(=NC(=N2)Br)Br |
SMILES canonique |
C1=CSC(=N1)NC(=O)CN2C(=NC(=N2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-fluorophenyl)butanamide](/img/structure/B277404.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethyl-6-methylphenyl)butanamide](/img/structure/B277406.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,5-dimethoxyphenyl)butanamide](/img/structure/B277407.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-mesitylbutanamide](/img/structure/B277408.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-{4-[(methylamino)sulfonyl]phenyl}butanamide](/img/structure/B277409.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-ylsulfonyl)phenyl]butanamide](/img/structure/B277410.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B277411.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,4-dimethoxyphenyl)butanamide](/img/structure/B277413.png)

![2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B277418.png)
![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-ylcarbonyl)phenyl]butanamide](/img/structure/B277424.png)
![1-(3-methylphenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B277425.png)

